molecular formula C13H13N3OS B6579529 N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide CAS No. 1021225-22-8

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide

Cat. No.: B6579529
CAS No.: 1021225-22-8
M. Wt: 259.33 g/mol
InChI Key: UVLRLMKHMZTMTJ-UHFFFAOYSA-N
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Description

N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a chemical compound based on the pyridazinone scaffold, a structure recognized for its potential in anti-inflammatory drug discovery . This compound is provided for research purposes to investigate pathways involved in the inflammatory response. Pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced Nuclear Factor kappa-B (NF-κB) transcriptional activity, a key signaling pathway in inflammation . Furthermore, research on related compounds indicates that such molecules can also suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in immune cells . The pyridazinone core is a versatile scaffold, with studied derivatives demonstrating activity against various targets, including cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4) . The anti-inflammatory effects of some pyridazinone compounds may be mediated through Formyl Peptide Receptor (FPR)-dependent mechanisms, while others operate via FPR-independent pathways, offering multiple avenues for research . This product is intended for laboratory research use only and is not approved for human consumption or as a diagnostic agent.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLRLMKHMZTMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a synthetic compound belonging to the class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine moiety with a methylsulfanyl substituent and an acetamide functional group. Its structure can be represented as follows:

N 6 Methylsulfanyl pyridazin 3 yl 2 phenylacetamide\text{N 6 Methylsulfanyl pyridazin 3 yl 2 phenylacetamide}

This structural configuration suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Pharmacological Properties

Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Compounds within this class have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
  • Anticancer properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
  • Enzyme inhibition : The compound could act as an inhibitor of specific enzymes involved in metabolic pathways, thus influencing cellular processes.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction profile is typical for many small-molecule inhibitors.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridazine Intermediate : A suitable pyridazine derivative is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling Reaction : The pyridazine intermediate undergoes coupling with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
  • Final Acetamide Formation : The resulting product is treated with acetic anhydride or propanoyl chloride to yield the final acetamide compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyridazinone derivatives:

StudyCompoundBiological ActivityKey Findings
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamideAnti-inflammatoryDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamatenSMase2 InhibitionExhibited potent inhibition of nSMase2, linked to neuroprotective effects in Alzheimer's models.
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamideUnknownSuggested potential for further exploration in anti-cancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

Thiadiazole-Ethylthio Derivative (Compound 19)

Structure : 2-Phenyl-N-(6-(2-(5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)ethylthio)pyridazin-3-yl)acetamide .
Key Differences :

  • A 1,3,4-thiadiazole ring is linked to the pyridazine via an ethylthio (-SCH2CH2-) bridge.
  • Biological Implications:
  • The thiadiazole may enhance interactions with GLS active sites, improving inhibitory potency compared to the simpler methylsulfanyl group in the target compound.
  • Increased molecular weight (MW: ~483 g/mol vs. ~287 g/mol for the target compound) may affect pharmacokinetics.
4-Methylphenyl Derivative ()

Structure : 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide .
Key Differences :

  • A 4-methylphenyl group replaces the methylsulfanyl substituent on the pyridazine.
  • The acetamide is attached to an oxolanylmethyl (tetrahydrofuran-derived) group.
    Physicochemical Impact :
  • The oxolanylmethyl group improves aqueous solubility due to its polar ether oxygen.
Methanesulfonate Prodrug (Compound 23)

Structure : 2-(6-(2-Phenylacetamido)pyridazin-3-yl)ethyl methanesulfonate .
Key Differences :

  • A methanesulfonate ester (-OSO2CH3) replaces the methylsulfanyl group.
    Functional Role :
  • The sulfonate acts as a leaving group, suggesting prodrug behavior. Upon hydrolysis, it may release an active thiol metabolite.
  • Increased solubility but reduced stability compared to the thioether in the target compound.

Acetamide Side Chain Modifications

The phenylacetamide moiety is conserved across all analogs, underscoring its role in target binding. However, the N-substituent varies:

  • Target Compound : Direct attachment of phenylacetamide to pyridazine.
  • Compound 19 () : The acetamide is part of a thiadiazole-ethylthio linker, introducing steric bulk and conformational constraints .
  • Compound : The acetamide is linked to an oxolanylmethyl group, balancing lipophilicity and solubility .
Inhibitory Potency (GLS Inhibition)
  • Compound 19: The thiadiazole-ethylthio structure likely enhances interactions with GLS, as thiadiazoles are known to participate in π-π stacking and hydrogen bonding .
  • Target Compound : Simpler methylsulfanyl substituent may reduce potency but improve synthetic accessibility.

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazines, followed by dehydrogenation to form the aromatic ring. For this compound, the precursor 6-chloropyridazin-3-amine is often used. Chlorine at position 6 serves as a leaving group, enabling nucleophilic substitution with methylsulfanyl (-SMe) groups.

Key Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or toluene.

  • Base: Potassium carbonate (K₂CO₃) or piperidine.

  • Temperature: 40–85°C.

Introduction of the Methylsulfanyl Group

The methylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. In one protocol, 6-chloropyridazin-3-amine reacts with sodium thiomethoxide (NaSMe) in DMF at 60°C, yielding 6-(methylsulfanyl)pyridazin-3-amine . Alternative methods employ thiourea as a sulfur source, followed by methylation with methyl iodide.

Optimization Insight :

  • Piperidine accelerates substitution kinetics by deprotonating intermediates.

  • Avoiding oxidants (e.g., H₂O₂) prevents over-oxidation to sulfone derivatives.

Amide Bond Formation

Coupling with Phenylacetyl Chloride

The final step involves coupling 6-(methylsulfanyl)pyridazin-3-amine with phenylacetyl chloride. This is achieved under Schotten-Baumann conditions, where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Reaction Parameters :

  • Stoichiometry: 1:1 molar ratio of amine to acyl chloride.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 70–85% after recrystallization.

Alternative Coupling Agents

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) are employed. For example, phenylacetic acid is activated with EDCl and HOBt in THF, followed by reaction with the pyridazine amine.

Advantages :

  • Higher selectivity for amide formation over esterification.

  • Compatibility with heat-sensitive intermediates.

Process Optimization and Scalability

Solvent and Catalytic Systems

ParameterOptimal ConditionImpact on Yield
SolventDMF or tolueneEnhances solubility of intermediates
CatalystPiperidine (5 mol%)Accelerates substitution kinetics
Temperature40–60°CBalances reaction rate and decomposition

One-Pot Synthesis

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.52 (s, 3H, SMe), 3.70 (s, 2H, CH₂), 7.28–7.45 (m, 5H, Ph)
LC-MS m/z 259.33 [M+H]⁺
IR 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S)

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).

  • Melting Point : 142–144°C.

Industrial-Scale Considerations

Cost-Effective Sulfur Sources

Thiourea and sodium thiosulfate are preferred over NaSMe for large-scale synthesis due to lower toxicity and cost. For example, thiourea reacts with 6-chloropyridazin-3-amine in aqueous NaOH, followed by quaternization with methyl iodide.

Waste Management

  • By-Products : Chloride salts from SNAr steps are neutralized with Ca(OH)₂.

  • Solvent Recovery : DMF and toluene are distilled and reused, reducing environmental impact .

Q & A

Q. How are degradation pathways elucidated under stressed conditions?

  • Methodology :
  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2_2O2_2 (oxidative). Monitor by LC-MS .
  • Degradant Identification : Isolate major degradants via prep-HPLC and characterize by HRMS/NMR .
  • Key Pathway : Oxidative cleavage of the sulfanyl group forms pyridazine-3-ol .

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